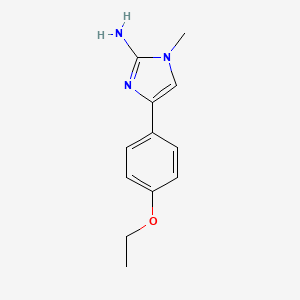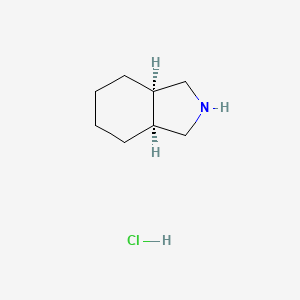![molecular formula C10H14O2 B575474 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone CAS No. 185317-34-4](/img/structure/B575474.png)
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone is an organic compound with a complex structure that includes a furan ring, a methyl group, and a prop-1-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone typically involves the use of specific reagents and catalysts under controlled conditions. One common method involves the reaction of a furan derivative with a suitable alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form new bonds. This reactivity is influenced by the presence of the furan ring and other functional groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound has a similar ethanone structure but differs in its functional groups and overall reactivity.
1-[(2S)-2-Methyl-1-piperidinyl]-2-{[(2S)-tetrahydro-2-furanylmethyl]amino}ethanone: Another compound with a similar core structure but different substituents and applications.
Uniqueness
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone is unique due to its specific combination of functional groups and stereochemistry
Propriétés
IUPAC Name |
1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZVRNNHKEHFZ-XNPJLODASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1CC(=C(O1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine](/img/structure/B575391.png)

![5,6-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B575397.png)
![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)


![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)

